H-Tz-PEG4-TFP
Description
The exact mass of the compound this compound is 611.20031093 g/mol and the complexity rating of the compound is 783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F4N5O7/c28-20-16-21(29)24(31)25(23(20)30)43-22(37)6-9-40-11-13-42-15-14-41-12-10-39-8-1-7-32-27(38)19-4-2-18(3-5-19)26-35-33-17-34-36-26/h2-5,16-17H,1,6-15H2,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBVFPKGFKRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F4N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H-Tz-PEG4-TFP: Technical Guide to Structure and Bioconjugation
This technical guide details the chemical structure, properties, and application protocols for H-Tz-PEG4-TFP , a high-performance heterobifunctional linker used in bioconjugation.
Executive Summary
This compound is a third-generation bioorthogonal crosslinker designed for ultra-fast "Click Chemistry" applications. It combines a Hydrogen-substituted Tetrazine (H-Tz) moiety with a Tetrafluorophenyl (TFP) ester, linked by a hydrophilic PEG4 spacer.
This molecule represents a significant upgrade over standard NHS-ester reagents. The TFP ester offers superior hydrolytic stability compared to NHS esters, ensuring higher conjugation efficiency to primary amines (lysines).[1] The H-Tetrazine moiety provides the fastest possible kinetics in the Inverse Electron Demand Diels-Alder (IEDDA) reaction with Trans-cyclooctene (TCO), significantly outperforming Methyl-Tetrazine variants in reaction speed, albeit with lower thermal stability.
Chemical Identity & Properties
Nomenclature and Structure[2]
-
Common Name: H-Tetrazine-PEG4-TFP Ester
-
Functional Class: Heterobifunctional Crosslinker (Amine-to-TCO reactive)
-
Reactivity:
-
Side A (TFP): Reacts with primary amines (
) to form stable amide bonds. -
Side B (H-Tz): Reacts with TCO via IEDDA to form a dihydropyridazine linkage.
-
Physicochemical Data
Note: Molecular Weight (MW) is calculated based on the standard phenyl-ether scaffold used in commercial "Tetrazine-PEG4" variants. Exact values may vary slightly by vendor synthesis routes (e.g., amide vs. ether linkages).
| Property | Value | Notes |
| Molecular Formula | Estimated based on standard scaffold. | |
| Molecular Weight | ~570.5 Da | ~51 Da heavier than NHS analog. |
| Appearance | Pink to Red Solid/Oil | Color derived from the Tetrazine chromophore. |
| Solubility | DMSO, DMF, MeOH | Limited solubility in pure water; requires co-solvent. |
| Storage | -20°C (Desiccated) | H-Tz is sensitive to degradation over time. |
| Hydrolytic Stability | High (pH 7-9) | TFP ester |
Structural Diagram (Graphviz)
Mechanism of Action
The TFP Advantage (vs. NHS)
While N-hydroxysuccinimide (NHS) esters are the industry standard, they suffer from rapid hydrolysis in aqueous buffers (half-life in minutes at pH 8.0). 2,3,5,6-Tetrafluorophenyl (TFP) esters are significantly more hydrophobic and resistant to spontaneous hydrolysis while maintaining high reactivity toward amines.[1]
-
Benefit: Allows for lower molar equivalents of the linker during conjugation, preserving protein function and reducing cost.
-
Chemistry: Nucleophilic attack by the primary amine (Lysine
-amino) displaces the TFP group, forming a stable amide bond.
H-Tetrazine vs. Methyl-Tetrazine
The "H" in H-Tz denotes a hydrogen atom at the 6-position of the tetrazine ring (monosubstituted), as opposed to a methyl group.
-
H-Tetrazine: Extremely fast kinetics (
with TCO). Ideal for low-concentration targets or live-cell imaging.[2] Trade-off: Lower thermal stability. -
Methyl-Tetrazine: Slower kinetics (
). Higher stability.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Experimental Protocols
Protocol A: Conjugation to Antibody (Lysine Labeling)
Objective: Label an IgG antibody with this compound.
Materials:
-
IgG Antibody (1 mg/mL in PBS, pH 7.4, amine-free).
-
This compound (10 mM stock in anhydrous DMSO).
-
Desalting Column (e.g., Zeba Spin, 7K MWCO).
Step-by-Step Workflow:
-
Buffer Exchange: Ensure antibody is in a buffer free of primary amines (No Tris, Glycine). PBS pH 7.4 or Borate pH 8.5 are ideal.
-
Calculations: Calculate the volume of linker needed for a 10-20 molar excess.
-
Example: For 100
L of IgG (1 mg/mL, ~6.7 M), use ~134 M linker final concentration.
-
-
Reaction: Add the this compound stock to the antibody solution.
-
Critical: Keep DMSO concentration < 10% to prevent protein denaturation.
-
-
Incubation: Incubate for 60 minutes at Room Temperature or 4 hours at 4°C.
-
Note: TFP esters react efficiently at neutral pH, unlike NHS which often requires pH > 8.0.
-
-
Purification: Remove excess unreacted linker using a desalting column equilibrated with PBS.
-
Validation: Measure Absorbance at 280 nm (Protein) and 520 nm (Tetrazine). Calculate Degree of Labeling (DOL).
-
(IgG)
-
(Tetrazine)
(Verify specific batch extinction coefficient).
-
(IgG)
Protocol B: IEDDA "Click" Reaction
Objective: React H-Tz-labeled antibody with TCO-modified target.
-
Mix: Combine the H-Tz-labeled molecule with the TCO-labeled partner.
-
Ratio: Use a slight excess (1.2x) of the cheaper reagent if quantitative yield is required.
-
Time: Reaction is diffusion-controlled and typically complete within 1-5 minutes at concentrations > 1
M. -
Output: Nitrogen gas (
) is released as the only byproduct.
Reaction Pathway Diagram
Troubleshooting & Storage
| Issue | Probable Cause | Solution |
| Low Conjugation Yield | Hydrolysis of TFP ester | Ensure DMSO stock is anhydrous. Avoid storing diluted linker. |
| Precipitation | High DMSO / Hydrophobicity | Limit DMSO < 10%. The PEG4 spacer helps, but high loading can induce aggregation. |
| Loss of Reactivity (Tz) | Degradation of H-Tz | H-Tetrazines degrade in light/heat. Store at -20°C in dark. Pink color fading indicates degradation. |
| Buffer Incompatibility | Primary amines in buffer | Ensure removal of Tris, Glycine, or BSA before reaction. |
References
-
National Institutes of Health (PMC). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Retrieved from [Link]
-
Click Chemistry Tools. Methyltetrazine-PEG4-NHS Ester Specifications (Analog Reference). Retrieved from [Link]
Sources
Methodological & Application
Step-by-step H-Tz-PEG4-TFP protein conjugation guide
Application Notes & Protocols
Topic: Step-by-Step H-Tz-PEG4-TFP Protein Conjugation Guide Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed
Introduction: Architecting Functional Bioconjugates with Precision
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the creation of sophisticated tools for diagnostics, therapeutics, and fundamental research. The this compound ester is a heterobifunctional crosslinker designed for precisely this purpose, offering a powerful three-component architecture: an amine-reactive 2,3,5,6-Tetrafluorophenyl (TFP) ester, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a bioorthogonal tetrazine (Tz) moiety.
This guide provides a comprehensive, step-by-step protocol for the successful conjugation of this compound to proteins. As Senior Application Scientists, we move beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that ensure reproducible, high-efficiency conjugation while preserving the protein's functional integrity.
The Chemistry of Control: Understanding the this compound Reagent
The efficacy of this reagent lies in the distinct roles of its three components:
-
The TFP Ester (The Anchor): The TFP ester is an amine-reactive functional group that forms a stable, covalent amide bond with primary amines found on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2] TFP esters are particularly advantageous compared to the more common N-hydroxysuccinimide (NHS) esters due to their enhanced stability in aqueous solutions.[1][3][4] This increased resistance to spontaneous hydrolysis allows for more efficient conjugation reactions, especially at the slightly basic pH required for the target amines to be in their reactive, unprotonated state.[5]
-
The PEG4 Spacer (The Bridge): The hydrophilic PEG4 spacer arm confers several critical benefits. It significantly increases the water solubility of the reagent and the final conjugate, which helps to prevent protein aggregation.[6][7] Furthermore, it acts as a flexible linker that reduces steric hindrance, ensuring that both the protein and the terminal tetrazine group remain accessible for subsequent applications.[6][8]
-
The Tetrazine Moiety (The Bioorthogonal Handle): Tetrazine is a highly stable bioorthogonal reactive group.[9][10] It participates in an exceptionally fast and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, such as a trans-cyclooctene (TCO).[11][12] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for catalysts, making it ideal for creating complex biomolecular assemblies in a controlled, stepwise manner.[6][13]
Visualizing the Conjugation Strategy
Reaction Mechanism
The core of the conjugation process is the nucleophilic acyl substitution reaction between the TFP ester and a primary amine on the protein surface.
Caption: Amine-reactive TFP ester conjugation mechanism.
Detailed Protocol for Protein Conjugation
This protocol is a robust starting point. Optimal conditions, particularly the molar excess of the labeling reagent, may need to be determined empirically for each specific protein.
PART 1: Materials and Reagent Preparation
A. Essential Materials
-
This compound Ester: Store desiccated at -20°C.
-
Protein of Interest: Purified to >90%, with a known concentration.
-
Reaction Buffer: Amine-free buffer, e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0; 100 mM Sodium Bicarbonate, pH 8.3; or 50 mM Borate Buffer, pH 8.5.
-
Solvent: Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size exclusion chromatography (SEC) or desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
B. Reagent Preparation
-
Protein Solution: Prepare the protein in the chosen amine-free Reaction Buffer at a concentration of 2-10 mg/mL. Higher protein concentrations generally improve conjugation efficiency.[14]
-
This compound Stock Solution:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.[14][15] TFP esters are moisture-sensitive.[14]
-
Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[15][16]
-
Scientist's Note: Do not prepare aqueous stock solutions or store the DMSO/DMF stock for extended periods, as the TFP ester will hydrolyze over time, rendering it inactive.[14][15]
-
PART 2: The Conjugation Reaction
-
Determine Molar Excess: The efficiency of labeling depends on the protein concentration and the number of available amines. The table below provides recommended starting points for optimization.
| Protein Concentration | Suggested Molar Excess (Reagent:Protein) | Rationale |
| > 5 mg/mL | 10-fold to 20-fold | Higher protein concentration drives the reaction kinetics, requiring less excess reagent. |
| 1-5 mg/mL | 20-fold to 40-fold | A moderate excess is needed to ensure efficient labeling at lower concentrations. |
| < 1 mg/mL | 40-fold to 80-fold | A significant excess is required to overcome the less favorable kinetics of a dilute solution. |
-
Initiate the Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing or stirring.
-
Scientist's Note: The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10% (v/v) to avoid protein denaturation.[15]
-
-
Incubate:
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[15]
-
Scientist's Note: Incubation on ice or at 4°C can be beneficial for sensitive proteins and slows the competing hydrolysis of the TFP ester. Longer incubation times may increase the degree of labeling but also risk protein degradation or aggregation.
-
PART 3: Quenching and Purification
-
Stop the Reaction: Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[16] This step consumes any unreacted TFP ester, preventing further modification during purification and storage.
-
Purify the Conjugate: Immediately remove the unreacted labeling reagent and byproducts (e.g., tetrafluorophenol) from the tetrazine-labeled protein.
-
Desalting Columns: For rapid buffer exchange and purification of small volumes (>10 µL to 4 mL), spin desalting columns are highly effective.[15]
-
Dialysis: For larger volumes, dialysis against PBS (or another suitable buffer) is a thorough method. Use a cassette with a MWCO that is significantly smaller than the protein to ensure retention of the conjugate. Perform at least three buffer changes over 12-24 hours at 4°C.
-
Experimental Workflow Overview
Caption: High-level workflow for this compound protein conjugation.
Post-Conjugation: Characterization and Validation
Successful conjugation must be validated. This self-validating step ensures the quality and reproducibility of your results.
-
Degree of Labeling (DOL) Determination: The DOL is the average number of tetrazine molecules conjugated per protein.
-
Mass Spectrometry (MALDI-TOF or ESI-LC/MS): This is the most direct method. The mass increase of the protein corresponds to the number of attached this compound molecules. This technique can reveal the distribution of species (e.g., DOL = 1, 2, 3...).[17]
-
UV-Vis Spectrophotometry: If the tetrazine moiety has a distinct absorbance maximum (typically ~520-540 nm), its concentration can be determined and compared to the protein concentration (measured at 280 nm) to calculate the DOL. This method requires accurate extinction coefficients for both the protein and the tetrazine tag.
-
-
Purity and Integrity Analysis:
-
SDS-PAGE: Compare the conjugated protein to the unmodified protein. A successful conjugation will show a shift to a higher molecular weight. The sharpness of the band can also provide qualitative information about the homogeneity of the conjugate.[17]
-
Size Exclusion Chromatography (SEC-HPLC): This technique can separate the monomeric conjugate from any aggregates that may have formed during the reaction, providing a quantitative measure of purity.
-
-
Functional Assessment: It is imperative to confirm that the biological activity of the protein (e.g., enzyme activity, binding affinity) is retained after modification. Perform a relevant functional assay comparing the conjugated protein to the unmodified control.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Use of amine-containing buffer (e.g., Tris).2. Hydrolyzed TFP ester reagent.3. Insufficient molar excess of reagent.4. Protein has few accessible primary amines. | 1. Exchange protein into an amine-free buffer (PBS, Borate).2. Prepare fresh reagent stock in anhydrous solvent immediately before use.3. Increase the molar excess of the TFP ester.4. Consider alternative conjugation chemistries targeting other residues (e.g., thiols). |
| Protein Precipitation | 1. Solvent (DMSO/DMF) concentration is too high.2. Protein is unstable at the reaction pH or temperature.3. High degree of labeling causing conformational changes. | 1. Keep solvent concentration below 10% (v/v).2. Perform the reaction at 4°C and ensure the pH is within the protein's stability range.3. Reduce the molar excess of the reagent or shorten the incubation time. |
| Loss of Protein Activity | 1. Modification of lysine residues critical for protein function/binding.2. Denaturation during the reaction. | 1. Reduce the molar excess to achieve a lower DOL.2. If the active site is known, consider site-directed mutagenesis to protect key lysines or introduce a conjugation handle elsewhere. |
References
-
Click Chemistry Tools. (2016). Understanding Methyltetrazine-Peg4-Nhs Ester. Medium. [Link]
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]
-
Zhang, G., et al. (2015). Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. Scientific Reports. [Link]
-
ResearchGate. (2020). Optimization of antibody functionalization with NHS-PEG4-tetrazine. [Link]
-
Weiss, L. E., et al. (2015). Peptide/Protein Stapling and Unstapling. Journal of the American Chemical Society. [Link]
-
Zhang, G., et al. (2015). Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. PMC. [Link]
-
Click Chemistry Tools. Methyltetrazine-PEG4-Acid Datasheet. [Link]
-
Bio-Works. From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]
-
Meyer, J. P., et al. (2018). An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation. PMC. [Link]
-
Zhang, C., et al. (2022). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. PMC. [Link]
-
Coin, I. (2022). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Current Protocols. [Link]
-
Kele, P., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. [Link]
-
Guttikar, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Analytical Chemistry. [Link]
-
ResearchGate. (2012). Size of Pegylated Protein Conjugates Studied by Various Methods. [Link]
-
ResearchGate. (2020). Stability of tetrazine-bearing amino acids under SPPS conditions. [Link]
-
ResearchGate. (2022). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. [Link]
-
Wu, A. (2014). Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship, University of California. [Link]
-
Lu, H., & Wang, J. (2019). Protein PEPylation: A New Paradigm of Protein–Polymer Conjugation. Accounts of Chemical Research. [Link]
-
Zeglis, B. M., et al. (2013). Click-Chemistry Strategy for Labeling Antibodies with Copper-64. PMC. [Link]
-
Gonçalves, J., & Caliceti, P. (2023). Chemical Conjugation of PEG. YouTube. [Link]
-
Lodeiro, M., et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. MDPI. [Link]
-
Zhang, C., et al. (2020). Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medium.com [medium.com]
- 7. chemimpex.com [chemimpex.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
Optimizing TFP Ester Amine Coupling: A High-Fidelity Guide to pH Control and Reaction Kinetics
Executive Summary: The TFP Advantage
In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters have long been the standard for amine coupling. However, their rapid hydrolysis in aqueous environments—particularly at the alkaline pH required for efficient lysine modification—often limits yield and reproducibility.
Tetrafluorophenyl (TFP) esters represent a superior alternative, offering a kinetic "sweet spot": they maintain high reactivity toward amines while exhibiting significantly enhanced hydrolytic stability.[1] This guide details the physicochemical basis for selecting the optimal pH for TFP reactions, providing a robust protocol that maximizes conjugation efficiency while minimizing reagent waste.
The Physicochemical Nexus: pH, pKa, and Reactivity
The Mechanism of Action
The coupling reaction relies on a nucleophilic acyl substitution where a primary amine (
Crucially, this reaction requires the amine to be unprotonated (nucleophilic).
-
Protonated Amine (
): Non-nucleophilic. Does not react. -
Unprotonated Amine (
): Nucleophilic.[2] Reacts to form an amide bond.[1][2][3][4][5][6][7]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
The pH Dilemma
This creates a fundamental tension in experimental design:
-
To activate the amine: You must raise the pH (approaching the amine's pKa).
-
To preserve the ester: You must lower the pH (to prevent hydrolysis by hydroxide ions).
Why TFP Wins: Unlike NHS esters, which hydrolyze in minutes at pH 8.0+, TFP esters remain stable for hours. This stability allows researchers to push the reaction pH higher (up to pH 9.0), significantly increasing the population of reactive, unprotonated lysine residues without sacrificing the labeling reagent to hydrolysis.
Target Specificity by pH
-
N-Terminal
-Amines (pKa ~7.6 - 8.0): Largely unprotonated at neutral pH (7.0–7.5). -
Lysine
-Amines (pKa ~10.5): Largely protonated at neutral pH. Significant reactivity requires pH > 8.0.
Table 1: Hydrolytic Stability Comparison (Half-Life at 25°C)
| pH Condition | NHS Ester Half-Life | TFP Ester Half-Life | Implication |
| pH 7.0 | ~4–5 hours | > 24 hours | Both stable; TFP offers overnight flexibility. |
| pH 8.0 | ~1 hour | > 10 hours | NHS degrading; TFP highly stable. |
| pH 8.5 | ~10–20 mins | ~4–5 hours | Optimal TFP Window. NHS is unreliable here. |
| pH 9.0+ | < 5 mins | ~1–2 hours | TFP viable for hard-to-label proteins. |
Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition between the desired aminolysis (labeling) and the competing hydrolysis pathway.
Figure 1: Kinetic competition in TFP ester coupling.[7] TFP's resistance to hydrolysis (red path) allows for higher pH optimization of the amine nucleophile (green path).
Validated Protocol: TFP Ester Conjugation
Materials Required[6][7]
-
Target Biomolecule: Protein/Antibody (concentration > 2 mg/mL preferred).
-
TFP Ester Reagent: Dissolved immediately prior to use.[3]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.5.-
Note: Avoid Tris, Glycine, or other amine-containing buffers.[3]
-
-
Organic Solvent: Anhydrous DMSO or DMF (High Grade).
-
Desalting Column: Sephadex G-25 or equivalent (e.g., PD-10, Zeba Spin).
Step-by-Step Workflow
Step 1: Buffer Exchange (Critical)
Ensure the protein is in an amine-free buffer.[3] If the protein is in Tris or contains BSA/Gelatin, dialyze or desalt into 0.1 M Sodium Bicarbonate, pH 8.5 .
-
Why pH 8.5? This pH balances the deprotonation of Lysine residues (
-amines) while maintaining TFP stability.
Step 2: Reagent Solubilization
Dissolve the TFP ester in anhydrous DMSO or DMF.
-
Concentration: Prepare a 10 mM - 50 mM stock.
-
Caution: TFP esters are hydrophobic.[1][6][8] Ensure the organic solvent volume does not exceed 10-20% of the final reaction volume to prevent protein precipitation.
Step 3: The Coupling Reaction
Add the TFP ester solution to the protein solution dropwise while gently vortexing.
-
Molar Ratio: Start with a 10:1 to 20:1 excess of TFP ester to Protein.
-
Incubation: Incubate at Room Temperature (20-25°C) for 1 hour , or at 4°C overnight.
-
Insight: Due to TFP's stability, overnight incubation at 4°C often yields higher conjugation ratios than rapid room-temp protocols used for NHS.
Step 4: Quenching (Optional but Recommended)
Add 1 M Tris (pH 8.0) or 1 M Glycine to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purpose: This scavenges any remaining active ester, preventing non-specific binding or crosslinking during purification.
Step 5: Purification
Remove excess reagent and byproducts using a desalting column or dialysis cassette equilibrated with your storage buffer (e.g., PBS, pH 7.4).
Decision Logic: Protocol Optimization
Use this logic flow to determine the specific parameters for your experiment.
Figure 2: Optimization decision tree. Select pH and molar excess based on the specific amino group being targeted.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Conjugation Yield | pH too low (< 7.5) | Increase pH to 8.5 to deprotonate lysines. |
| Hydrolysis of stock | Use fresh anhydrous DMSO; store desiccant. | |
| Precipitation | TFP hydrophobicity | Limit DMSO/DMF to <10% v/v; dilute TFP stock further before adding. |
| Over-labeling (Activity Loss) | Molar excess too high | Reduce ratio to 5:1 or 2:1; reduce reaction time. |
References
-
Lockett, M. R., et al. (2025). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.[1][6] National Institutes of Health (PMC). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Detailed Guide to Performing Tetrazine-TCO Ligation with H-Tz-PEG4-TFP Ester
Introduction: The Power of Bioorthogonal Chemistry
In the intricate landscape of modern biological research and therapeutic development, the ability to specifically and efficiently label and conjugate biomolecules in complex biological environments is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful toolkit to meet this challenge.[1][2][3] Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO).[4][5][6] This reaction is characterized by exceptionally fast reaction kinetics, high specificity, and the formation of a stable covalent bond, all within biologically compatible conditions.[7][8][9]
This application note provides a comprehensive guide to utilizing H-Tz-PEG4-TFP, a versatile and highly efficient reagent, for performing tetrazine-TCO ligations. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for bioconjugation, and offer insights into optimizing these reactions for your specific research needs. This technology has wide-ranging applications, including the development of antibody-drug conjugates, in vivo imaging, and targeted drug delivery.[6][10][11]
Reagent Spotlight: this compound Ester
The this compound ester is a thoughtfully designed molecule that leverages the power of IEDDA chemistry for the precise modification of biomolecules. Let's break down its key components:
-
Tetrazine (Tz): This is the "bioorthogonal handle" that participates in the highly selective and rapid ligation with a TCO-modified molecule.[12] The reaction is an inverse-electron-demand Diels-Alder cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the only byproduct.[5]
-
PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the water solubility of the reagent and the resulting conjugate.[13][14] This is crucial for maintaining the stability and function of biomolecules like proteins and antibodies. The PEG linker also provides spatial separation between the conjugated molecule and the tetrazine, which can minimize potential steric hindrance.[13][15] Furthermore, PEGylation can extend the in-vivo circulation time of a therapeutic by increasing its size, thereby reducing renal clearance.[16]
-
TFP Ester (2,3,5,6-tetrafluorophenyl ester): This is a highly reactive functional group that readily and specifically reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified oligonucleotides) to form a stable amide bond.[17][18] TFP esters are known for their high reactivity and, importantly, are less susceptible to hydrolysis in aqueous solutions compared to other common amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[17][19][20][21] This increased stability provides a larger window for the conjugation reaction and can lead to more efficient and reproducible labeling.[13]
Experimental Workflow Overview
The overall strategy involves two main stages:
-
Amine Modification: The biomolecule of interest (e.g., an antibody, protein, or amine-modified small molecule) is first "functionalized" with the tetrazine moiety by reacting it with the this compound ester.
-
Bioorthogonal Ligation: The resulting tetrazine-modified biomolecule is then introduced to a TCO-containing target molecule, leading to a rapid and specific covalent linkage.[4]
Figure 1: A high-level overview of the two-step bioconjugation workflow.
Protocol 1: Modification of an Amine-Containing Biomolecule with this compound
This protocol provides a general framework for labeling a protein (e.g., an antibody) with the tetrazine moiety. The molar excess of the this compound reagent may need to be optimized depending on the protein and the desired degree of labeling.[22]
Materials:
-
This compound ester
-
Amine-containing biomolecule (e.g., antibody at 1-5 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7-9. Note: Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the TFP ester.[7]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., spin desalting columns, size-exclusion chromatography (SEC), or dialysis cassettes with an appropriate molecular weight cutoff)
Procedure:
-
Prepare the Biomolecule:
-
Ensure your biomolecule is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.[7]
-
Bring the biomolecule solution to room temperature.
-
-
Prepare the this compound Stock Solution:
-
Just before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mM.[23]
-
Causality: TFP esters, while more stable than NHS esters, are still susceptible to hydrolysis in aqueous solutions.[19] Preparing the stock solution in an anhydrous organic solvent immediately before use minimizes this degradation and ensures maximum reactivity.
-
-
Reaction Setup:
-
Add the calculated volume of the this compound stock solution to the biomolecule solution. A common starting point is a 10-20 molar excess of the reagent relative to the biomolecule.[22]
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
| Biomolecule Concentration | Molar Excess of this compound |
| < 5 mg/mL | 20-50 fold |
| ≥ 5 mg/mL | 10-fold |
| Table 1: Recommended starting molar excess of this compound for protein labeling.[22] |
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes.[4] The reaction can also be performed at 4°C for 2 hours for sensitive biomolecules.[22]
-
Expert Insight: While the reaction is generally rapid, longer incubation times at lower temperatures can sometimes improve labeling efficiency for sterically hindered amines.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts by using a spin desalting column, SEC, or dialysis.[4]
-
For SEC, use a resin with an appropriate fractionation range for your biomolecule.
-
For dialysis, use a cassette with a molecular weight cutoff that will retain your biomolecule while allowing small molecules to diffuse out. Dialyze against your desired storage buffer.
-
Self-Validation: Proper purification is critical. The presence of unreacted tetrazine reagent will lead to inaccurate characterization and can interfere with downstream applications.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of tetrazine molecules per biomolecule.[24][25] This can be assessed using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (at its characteristic absorbance maximum).[4] Alternatively, mass spectrometry can provide a more precise determination of the DOL. For antibodies, an optimal DOL typically falls between 2 and 10.[24][25]
-
Protocol 2: Tetrazine-TCO Ligation
This protocol describes the bioorthogonal ligation of your newly created tetrazine-modified biomolecule with a TCO-functionalized target.
Materials:
-
Tetrazine-modified biomolecule (from Protocol 1)
-
TCO-modified target molecule
-
Reaction Buffer: A biologically compatible buffer such as PBS, pH 6-9.[4]
Procedure:
-
Prepare the Reactants:
-
Dissolve the TCO-modified target molecule in the reaction buffer.
-
Ensure the tetrazine-modified biomolecule is also in a compatible buffer.
-
-
Reaction Setup:
-
Combine the tetrazine-modified biomolecule and the TCO-modified target molecule in the reaction buffer. A 1.1 to 2.0-fold molar excess of one reactant is often used to ensure the complete consumption of the other, which is typically the more precious component.[23]
-
Causality: The IEDDA reaction between tetrazine and TCO is extremely fast, often proceeding to completion within minutes at room temperature, even at low concentrations.[4][8][12]
-
-
Incubation:
-
Purification (if necessary):
-
If the excess TCO or tetrazine-modified molecule needs to be removed for downstream applications, a purification step such as SEC or affinity chromatography can be employed.[7]
-
Figure 2: Step-by-step experimental workflow for tetrazine-TCO ligation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
Buffer Integrity: The use of amine-free buffers in Protocol 1 is crucial for the success of the TFP ester reaction. A control reaction with an amine-containing buffer like Tris will demonstrate the importance of this step.[7]
-
Purification Efficacy: Analysis of the purified tetrazine-modified biomolecule by UV-Vis or mass spectrometry will confirm the removal of unreacted reagents and allow for the determination of the DOL.[24][26]
-
Ligation Specificity: The high specificity of the tetrazine-TCO reaction means that side reactions with other functional groups like amines and thiols are not observed.[4] Running a control where one of the components lacks the bioorthogonal handle (e.g., an unmodified biomolecule with a TCO-target) will show no ligation product, confirming the reaction's specificity.
Conclusion
The tetrazine-TCO ligation, facilitated by reagents like this compound, represents a cornerstone of modern bioconjugation. Its speed, specificity, and biocompatibility make it an invaluable tool for applications ranging from antibody-drug conjugate (ADC) development and in vivo imaging to the creation of complex biomaterials.[27][28] By understanding the principles behind the reagents and following well-designed protocols, researchers can confidently and effectively harness the power of this remarkable bioorthogonal reaction.
References
-
Vector Labs. Tetrazine-PEG5-NHS Ester. Retrieved from [Link]
- Wiehr, S., Zarrad, F., & Zeglis, B. M. (2020). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules, 25(17), 3973.
- Zagni, C., et al. (2024). Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Bioorganic Chemistry, 150, 107573.
-
Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]
-
Woodman, R. H. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Wiessler, M., et al. (2006). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. BIOforum Europe, 10, 31-33.
-
Vermilyea, S. (2024). IF Labeling Protocol. protocols.io. Retrieved from [Link]
- Al-Awaida, W., et al. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry, 15(4), 355-365.
- Cseresnyes, Z., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
- Xu, Y., et al. (2025).
-
Fluidic Sciences. Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]
- Tomarchio, E. G., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Bioorganic Chemistry, 150, 107573.
- Svatunek, D., et al. (2023). Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions. Organic Letters, 25(34), 6333-6338.
- Matz, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry. Chemical Society Reviews, 43(19), 6548-6566.
-
Vector Labs. DBCO-PEG5-TFP Ester. Retrieved from [Link]
- Lee, L. S., et al. (2007). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 23(16), 8495-8500.
- Keppel, P., Hecko, S., & Mikula, H. (2025). Click-Triggered Bioorthogonal Bond-Cleavage Reactions.
- Wu, H., & Devaraj, N. K. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(14), 4275-4287.
-
AbOliGo. (2025, March 25). Degree of Labeling Impacts AOCs for Single-Cell Multi-Omics. Retrieved from [Link]
-
Keppel, P., Hecko, S., & Mikula, H. (2025). a Reaction mechanism of tetrazine-triggered cleavage of... ResearchGate. Retrieved from [Link]
-
Wikipedia. Tetrafluorophenyl esters. Retrieved from [Link]
- Blackman, M. L. (2009). The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications.
-
Abberior Instruments. NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]
-
CAS. (2022, September 22). Bioorthogonal chemistry: A review of its diverse applications in science and medicine. Retrieved from [Link]
- Burghart, A., et al. (2012). Determination of the Labeling Density of Fluorophore–Biomolecule Conjugates with Absorption Spectroscopy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. eurjchem.com [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. precisepeg.com [precisepeg.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. IF Labeling Protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 22. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 23. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 24. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 25. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 26. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. purepeg.com [purepeg.com]
- 28. biochempeg.com [biochempeg.com]
Application Note: High-Fidelity Surface Engineering via Amine-Reactive Tetrazines
Abstract & Introduction
Surface functionalization is the cornerstone of advanced biosensing, targeted drug delivery, and single-molecule diagnostics. While traditional coupling chemistries (e.g., EDC/NHS, Maleimide/Thiol) are effective, they often suffer from slow kinetics, cross-reactivity, or reversibility.
This guide details the Tetrazine-Trans-Cyclooctene (TCO) ligation strategy, specifically focusing on the initial critical step: modifying amine-derivatized surfaces with NHS-Tetrazines . This approach leverages the Inverse Electron Demand Diels-Alder (IEDDA) reaction, which offers reaction rates (
Mechanism of Action
The workflow consists of two distinct chemical phases.[1][2] Understanding the orthogonality of these phases is crucial for experimental success.
-
Phase I (Surface Activation): An N-Hydroxysuccinimide (NHS) ester-functionalized Tetrazine reacts with primary amines (
) on the surface (e.g., APTES-glass, Lysine-rich protein coating, or amine-PEG-nanoparticles). This forms a stable amide bond, displaying the Tetrazine moiety.[3] -
Phase II (Bio-orthogonal Capture): The Tetrazine-modified surface reacts instantly and irreversibly with any TCO-labeled biomolecule.
Chemical Signaling Pathway
Figure 1: The two-step surface engineering workflow. Note that N2 gas release makes the IEDDA step irreversible.
Critical Experimental Parameters
Success relies on balancing the reactivity of the NHS ester with the stability of the Tetrazine.
Buffer Selection (The "Amine-Free" Rule)
CRITICAL: Never use Tris, Glycine, or BSA-containing buffers during the NHS reaction. These contain primary amines that will scavenge the NHS-Tetrazine reagent, resulting in zero surface functionalization.
| Parameter | Recommended Condition | Why? |
| Reaction Buffer | PBS, HEPES, or Bicarbonate (pH 7.2 – 8.5) | Maintains unprotonated amines ( |
| Stock Solvent | Anhydrous DMSO or DMF | NHS esters hydrolyze in water ( |
| Quenching Buffer | 1M Tris-HCl (pH 8.[2]0) or Ethanolamine | Rapidly deactivates unreacted NHS esters after incubation. |
Tetrazine Stability
Tetrazines are generally stable in aqueous buffers, but they are photosensitive and can degrade over time at high pH (>10).
-
Visual Cue: Tetrazines are bright pink/red. A loss of color indicates degradation (or reaction).
-
Storage: Store NHS-Tetrazine powders at -20°C under desiccant.
Protocol A: Solid Support Modification (Glass/Magnetic Beads)
Target: Glass slides, silica beads, or magnetic particles displaying surface amines.
Materials
-
Amine-functionalized surface (e.g., APTES-glass).
-
Tetrazine-PEG5-NHS Ester (PEG spacer improves solubility and reduces steric hindrance).
-
Reaction Buffer: 1x PBS (pH 7.4) + 10 mM Sodium Bicarbonate (pH adjusted to 8.3).
-
Wash Buffer: PBS + 0.05% Tween-20 (PBST).
Step-by-Step Methodology
-
Stock Preparation: Dissolve Tetrazine-PEG5-NHS in anhydrous DMSO to a concentration of 10 mM .
-
Surface Equilibration: Wash the amine-surface 3x with Reaction Buffer to remove storage preservatives and adjust pH.
-
Reaction Setup:
-
Dilute the 10 mM Stock into the Reaction Buffer to a final concentration of 0.5 – 1.0 mM .
-
Stoichiometry: Aim for a 10-20x molar excess of NHS-Tetrazine over the estimated surface amine groups.[3]
-
Volume: Ensure the surface is completely submerged.
-
-
Incubation: Incubate for 60 minutes at Room Temperature in the dark with gentle agitation (rocker or rotator).
-
Visual Check: The solution should remain pink. If it turns colorless rapidly, the Tetrazine may be unstable or the concentration too low.
-
-
Quenching: Add 1M Tris-HCl (pH 8.0) to the reaction vessel to a final concentration of 50 mM. Incubate for 10 minutes.
-
Washing (Crucial):
-
Wash 3x with PBST (5 mins each).
-
Wash 2x with PBS (to remove detergent).
-
Validation: The surface (if beads) or the slide may retain a faint pink hue if loading is very high, but usually, it is invisible to the naked eye.
-
Protocol B: Nanoparticle Modification (PLGA/Liposomes)
Target: Soft matter nanoparticles (NPs) suspended in solution.
Differences from Solid Support
Unlike solid supports, NPs cannot be easily washed without centrifugation or dialysis. The DMSO content must be kept low (<10%) to prevent NP dissolution or aggregation.
Step-by-Step Methodology
-
Buffer Exchange: Ensure NPs are in an amine-free buffer (PBS, pH 7.4). Remove any free amines via spin-desalting columns (e.g., Zeba Spin) or dialysis.[6]
-
Reaction:
-
Add Tetrazine-NHS stock (in DMSO) to the NP suspension.
-
Target Concentration: 20-50 molar excess over surface amines.
-
DMSO Limit: Keep final DMSO volume < 5% (v/v).
-
-
Incubation: 2 hours at Room Temperature or 4 hours at 4°C (to preserve particle integrity).
-
Purification:
-
Method A (Spin Column): Pass through a size-exclusion column (MWCO 7k or 40k) equilibrated with PBS. This removes free Tetrazine.
-
Method B (Dialysis): Dialyze against PBS (4L volume) for 24 hours at 4°C, changing buffer twice.
-
-
Storage: Store Tetrazine-NPs at 4°C in the dark. Do not freeze unless cryoprotectants are validated.
Quality Control & Validation
How do you know it worked?
UV-Vis Absorbance (The 520 nm Peak)
Tetrazines have a characteristic absorbance maximum at 520 nm (extinction coefficient
-
Protocol: Measure the absorbance of the purified Tetrazine-surface (if transparent) or the suspension.
-
Calculation:
.
Fluorescence "Turn-On" Verification
The IEDDA reaction quenches the Tetrazine chromophore but can be used to activate fluorophores.
-
Reagent: Use a TCO-Fluorescein (or TCO-Cy5) probe.
-
Test: Incubate a small aliquot of your Tetrazine-surface with TCO-Fluorophore.
-
Result: Wash and image. A strong fluorescent signal confirms the presence of active Tetrazines. Note: Tetrazine itself is a fluorescence quencher, so the reaction often restores fluorescence of the partner dye.
Troubleshooting Decision Matrix
Use this logic flow to diagnose low conjugation efficiency.
Figure 2: Diagnostic logic for troubleshooting failed surface modification.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[3][7][8] Journal of the American Chemical Society, 130(41), 13518-13519. [Link]
-
Rossin, R., et al. (2010).[9] In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375-3378. [Link]
-
Devaraj, N. K. (2018). The Future of Bioorthogonal Chemistry. ACS Central Science, 4(9), 1072–1075. [Link]
-
Jena Bioscience. (n.d.). Click Chemistry: Tetrazine - TCO Ligation.[3][7][8] Jena Bioscience Application Notes. [Link]
-
Click Chemistry Tools. (n.d.). Tetrazine Ligation Protocol. Click Chemistry Tools Protocols. [Link]
Sources
- 1. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. WO2019212356A1 - Tetrazines for high click conjugation yield in vivo and high click release yield - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Nuances of TFP Ester Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing the pH Sensitivity of TFP Ester Hydrolysis
Welcome to our dedicated technical support center for 2,3,5,6-Tetrafluorophenyl (TFP) ester chemistry. As Senior Application Scientists, we understand that mastering bioconjugation techniques is pivotal to your research and development success. This guide provides in-depth, field-proven insights into the pH-sensitive nature of TFP ester hydrolysis, offering a blend of foundational knowledge, practical troubleshooting, and validated protocols to ensure the integrity and efficiency of your experiments.
The Balancing Act: Aminolysis vs. Hydrolysis
TFP esters are a class of amine-reactive crosslinkers indispensable for covalently linking molecules in a variety of applications, from antibody-drug conjugates to fluorescent labeling.[1] The core of their utility lies in the reaction with primary amines (such as the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. However, this desired reaction, known as aminolysis, is in constant competition with an undesirable side reaction: hydrolysis, where the ester reacts with water. This competition is highly dependent on the pH of the reaction environment.[2]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability and use of TFP esters.
Q1: Why choose a TFP ester over a more common NHS ester?
While both TFP and N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds, TFP esters exhibit significantly greater resistance to spontaneous hydrolysis, particularly at the slightly basic pH conditions required for efficient conjugation.[3][4][5] This enhanced stability provides a wider operational window and can lead to more consistent and reproducible results.[6] In direct comparisons, TFP-activated surfaces have shown a nearly 10-fold longer half-life at pH 10 than their NHS counterparts.[2]
Q2: What is the optimal pH for a TFP ester conjugation reaction?
The optimal pH for TFP ester conjugation is typically in the range of 7.5-9.0.[7] This is a delicate balance. The rate of aminolysis increases with pH as more primary amines become deprotonated and thus more nucleophilic. However, the rate of hydrolysis also increases with pH.[2][8] For many applications, a pH of 8.3-8.5 is a good starting point for achieving a high conjugation efficiency while minimizing hydrolysis.[6]
Q3: Can I perform TFP ester conjugations at a neutral or slightly acidic pH?
While TFP esters are more stable at neutral pH, the rate of aminolysis will be significantly slower due to the protonation of primary amines.[9] If your target molecule is sensitive to basic conditions, performing the reaction at a lower pH (e.g., 7.0-7.5) for a longer duration can be a viable strategy, though optimization will be critical.
Q4: What are the signs that my TFP ester has hydrolyzed?
The primary sign of significant hydrolysis is low conjugation efficiency. If you observe a lower-than-expected degree of labeling or yield of your final conjugate, premature hydrolysis of the TFP ester is a likely culprit.[10] The hydrolyzed TFP ester is no longer reactive towards amines.
Troubleshooting Guide: From Problem to Protocol
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Conjugation Yield
Possible Cause A: Premature Hydrolysis of the TFP Ester
-
Expert Insight: The most common reason for low yield is the inactivation of the TFP ester by hydrolysis before it can react with the target amine. TFP esters, while more stable than NHS esters, are still susceptible to moisture.[7]
-
Troubleshooting Steps:
-
Reagent Handling: Always allow the TFP ester vial to equilibrate to room temperature before opening to prevent condensation.[7] Store the reagent under desiccated conditions and blanket with an inert gas like argon or nitrogen if possible.
-
Solvent Purity: Use anhydrous, amine-free solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare your stock solution of the TFP ester.[6] Prepare this solution immediately before use.
-
Buffer pH Verification: Double-check the pH of your reaction buffer immediately before starting the conjugation. The pH of buffers can shift over time, especially carbonate buffers which can absorb atmospheric CO2.
-
Possible Cause B: Inappropriate Buffer Composition
-
Expert Insight: Your choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the TFP ester, leading to significantly reduced yields.[7]
-
Troubleshooting Steps:
-
Buffer Selection: Use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers within the optimal pH range.[7]
-
Post-Reaction Quenching: If you need to quench the reaction, you can add a small amount of a primary amine-containing buffer after the desired incubation time.
-
Possible Cause C: Suboptimal Molar Ratio of Reactants
-
Expert Insight: The stoichiometry of your reaction is a key parameter. An insufficient molar excess of the TFP ester may result in incomplete labeling of your target molecule.
-
Troubleshooting Steps:
-
Optimize Molar Excess: Start with a 5- to 20-fold molar excess of the TFP ester over the amine-containing molecule. This can be empirically optimized for your specific application.
-
Consider Concentration: Higher concentrations of reactants can favor the desired bimolecular aminolysis over the unimolecular hydrolysis.
-
Visualizing the Competing Reactions
Caption: Competing reaction pathways for TFP esters.
Data-Driven Decisions: TFP vs. NHS Ester Stability
The superior stability of TFP esters compared to NHS esters is not just qualitative. Studies have quantified this difference, providing a clear rationale for choosing TFP esters in demanding applications.
| pH | TFP Ester Half-Life | NHS Ester Half-Life | Fold Difference |
| 7.0 | ~ hours | ~ hours | ~1.9x |
| 8.0 | ~ hours | ~ minutes to an hour | ~3.0x |
| 10.0 | ~ minutes to hours | ~ minutes | ~8.5x-10x |
This table is a summary of data presented in reference[2]. Exact half-lives are dependent on the specific molecule and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a TFP Ester
This protocol provides a starting point for the conjugation of a TFP ester-activated molecule to a protein.
-
Prepare the Protein Solution:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Ensure any purification buffers containing primary amines have been thoroughly removed via dialysis or buffer exchange.
-
-
Prepare the TFP Ester Solution:
-
Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Perform the Conjugation:
-
Add the desired molar excess of the TFP ester solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quench the Reaction (Optional):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted TFP ester. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted TFP ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Workflow for Optimizing Reaction pH
Caption: Workflow for pH optimization of TFP ester conjugation.
References
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]
-
Wagner, A. M., et al. (2005). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 21(19), 8890–8895. [Link]
-
ResearchGate. (n.d.). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides | Request PDF. [Link]
-
ACS Polymers Au. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. [Link]
-
ACS Publications. (2005). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir. [Link]
-
New Journal of Chemistry. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Tetrafluorophenyl esters. [Link]
-
ResearchGate. (n.d.). Kinetics of conjugation reactions of porphyrin-NHS esters with mPEG 4 -NH 2 in carbonate buffer/10% DMSO at various pH values at room temperature, assessed by HPLC-MS-Abs. [Link]
-
YouTube. (2020). Kinetic study of Ester hydrolysis. [Link]
-
National Institutes of Health. (2022). Assessment of a plasmid conjugation procedure to monitor horizontal transfer of an extended-spectrum β-lactamase resistance gene under food chain scenarios. [Link]
-
ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
-
PubMed. (2020). Amine-Reactive Activated Esters of meso-CarboxyBODIPY: Fluorogenic Assays and Labeling of Amines, Amino Acids, and Proteins. [Link]
-
ResearchGate. (2022). Troubleshooting restriction cloning [low transformation efficiency]?. [Link]
-
National Institutes of Health. (n.d.). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. [Link]
-
Frontiers. (n.d.). Physicochemical Factors That Favor Conjugation of an Antibiotic Resistant Plasmid in Non-growing Bacterial Cultures in the Absence and Presence of Antibiotics. [Link]
-
National Institutes of Health. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]
-
Organic Chemistry Frontiers. (2024). Restoring the pH-responsiveness for amine-conjugated 2-propionic-3-methylmaleic anhydride linkers. [Link]
Sources
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Storage and Handling Best Practices for Moisture-Sensitive TFP Esters
Introduction: Why TFP Esters?
Tetrafluorophenyl (TFP) esters are a robust alternative to N-hydroxysuccinimide (NHS) esters for amine-reactive bioconjugation.[1] While both chemistries target primary amines (lysine residues, N-termini) to form stable amide bonds, TFP esters offer a distinct advantage: enhanced hydrolytic stability , particularly at the slightly basic pH (pH 7.5–8.5) required for efficient conjugation.
However, "enhanced stability" does not mean "immune to moisture." TFP esters are still activated electrophiles designed to react. If they encounter water before your target protein, they will hydrolyze into non-reactive carboxylic acids, leading to failed experiments. This guide details the rigorous handling required to maintain their reactivity.
Core Storage Protocols (The "Before" Phase)
Q: How do I store TFP esters for long-term stability?
A: The "Cold Chain" integrity is paramount. Hydrolysis is a function of temperature and moisture availability.
-
Temperature: Store at -20°C .
-
Atmosphere: Keep under an inert gas (Nitrogen or Argon) whenever possible.
-
Desiccation: Store the vial inside a secondary container (sealed bag or jar) containing active desiccant packs (e.g., silica gel or molecular sieves).
Q: I just took the vial out of the freezer. Can I open it immediately?
A: NO. This is the single most common cause of reagent failure.
-
The Mechanism of Failure: A -20°C vial opened in room air acts as a "cold trap." Atmospheric moisture immediately condenses inside the vial and onto the powder. This water will hydrolyze the ester during storage or the next time you dissolve it.
-
The Protocol: Allow the vial to equilibrate to room temperature for at least 30–60 minutes before breaking the seal. Wipe the outside of the vial to ensure it is dry.
Visualization: The "Cold Chain" Handling Workflow
Figure 1: Critical workflow for handling moisture-sensitive esters to prevent condensation-mediated hydrolysis.
Solubilization & Reaction Conditions
Q: What solvent should I use?
A: Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2]
-
Standard Grade is Insufficient: "Reagent grade" solvents often contain 0.1–0.5% water, which is a massive molar excess relative to your reagent.
-
Best Practice: Purchase "anhydrous" grade (water < 50 ppm) packaged in septum-sealed bottles. Alternatively, store your solvent over activated 3Å molecular sieves for at least 24 hours before use.
Q: Can I store the TFP ester after dissolving it in DMSO?
A: Generally, no .
-
The Reality: Even in "anhydrous" solvents, trace moisture and slow chemical degradation occur.
-
Recommendation: Prepare the solution immediately before use (fresh). If you must store it, use single-use aliquots, freeze at -20°C or -80°C, and use within 2 weeks. Discard if the solution turns cloudy or discolored.
Q: How does TFP reactivity compare to NHS esters regarding pH?
A: TFP esters are less susceptible to spontaneous hydrolysis than NHS esters.[3]
-
Implication: You can perform conjugations at a slightly higher pH (pH 8.0–8.5) where lysine amines are more unprotonated (nucleophilic), driving higher efficiency without the reagent decomposing as fast as an NHS ester would.
Data: Solvent Quality Standards
| Solvent Grade | Water Content (ppm) | Suitability for TFP Esters |
| Anhydrous (Septum Sealed) | < 50 ppm | Recommended |
| HPLC Grade | ~100–300 ppm | Risky (Use only with molecular sieves) |
| Reagent/Lab Grade | > 500 ppm | Do Not Use (High failure rate) |
Troubleshooting: The "Drop Test" Validation
Q: My conjugation yield is low. How do I know if my TFP ester is "dead"?
A: Perform a comparative Hydrolysis Check (The "Drop Test"). This relies on the fact that the leaving group (2,3,5,6-tetrafluorophenol) has a distinct UV absorbance compared to the intact ester.
Protocol: TFP Activity Validation
-
Prepare Sample: Dissolve a small amount of your TFP ester in anhydrous DMSO (e.g., 10 mM).
-
Aliquot A (Intact): Add 10 µL of stock to 990 µL of neutral buffer (PBS, pH 7.0) or water.[4][5] Measure Absorbance (200–350 nm scan) immediately.
-
Aliquot B (Hydrolyzed): Add 10 µL of stock to 990 µL of high pH buffer (0.1 M NaOH or pH 10 buffer). Incubate for 15 minutes to force total hydrolysis. Measure Absorbance.
-
Compare:
-
If the spectra of A and B are identical, your stock reagent was already hydrolyzed in the vial.
-
If A and B show significantly different profiles (peak shifts or intensity changes), your reagent is active.
-
Visualization: The Competitive Landscape
Figure 2: The kinetic competition between productive conjugation (green) and hydrolytic degradation (red). TFP esters bias this competition toward conjugation better than NHS esters at basic pH.
References
-
Gee, K. R., et al. (2018). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate.[1]
- Context: Discusses the hydrolytic stability hierarchy (NHS < TFP < PFP)
-
Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.
- Context: Authoritative guide on handling active esters, including TFP and SDP, and the importance of anhydrous solvents.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Context: The definitive textbook source for the mechanisms of active ester hydrolysis and aminolysis.
-
PubChem. 2,3,5,6-Tetrafluorophenol (Compound Summary). National Library of Medicine.
- Context: Chemical properties of the leaving group (TFP-OH), confirming its nature as a phenol with UV absorbance capabilities.
Sources
Validation & Comparative
Technical Comparison Guide: H-Tz-PEG4-TFP vs. NHS Ester Labeling Efficiency
Executive Summary
In the precise field of bioconjugation, the choice of crosslinker chemistry dictates the yield, homogeneity, and reproducibility of the final conjugate. While N-hydroxysuccinimide (NHS) esters have long been the industry standard for amine conjugation, 2,3,5,6-Tetrafluorophenyl (TFP) esters have emerged as a superior alternative, particularly for high-value payloads like Tetrazines.
This guide objectively compares H-Tz-PEG4-TFP against standard NHS-Tetrazine reagents. The consensus based on physicochemical kinetics is clear: TFP esters offer significantly higher hydrolytic stability and labeling efficiency , particularly under the alkaline conditions required for optimal lysine reactivity. For researchers utilizing bioorthogonal "Click" chemistry (IEDDA), switching to TFP chemistry often results in higher Degree of Labeling (DOL) and reduced reagent waste.
Mechanistic Foundation: The Chemistry of Amine Labeling
To understand the efficiency gap, we must analyze the reaction mechanism at the molecular level. Both NHS and TFP esters react with primary amines (Lysine residues, N-terminus) via nucleophilic acyl substitution .[1]
The Competition: Aminolysis vs. Hydrolysis
The labeling reaction is a race between two nucleophiles: the amine on the protein (Productive Pathway) and water molecules in the buffer (Non-Productive Pathway/Hydrolysis).
-
NHS Esters: Highly reactive but chemically fragile. At physiological pH (7.4) and above, the rate of hydrolysis competes aggressively with aminolysis.
-
TFP Esters: The fluorine atoms on the phenyl ring create a unique electronic environment. They maintain high reactivity toward amines but significantly retard the attack of water (hydrolysis).
Mechanism Visualization
The following diagram illustrates the competing pathways. Note how the leaving group (NHS vs. TFP) dictates the stability of the reactive ester.[2]
Figure 1: The mechanistic pathway of amine conjugation. The stability of the "Reagent" node against water determines the final yield of the "Conjugate".
Stability & Efficiency Analysis
The primary advantage of this compound lies in its resistance to hydrolysis at the pH levels necessary for efficient lysine modification.
The pH Dilemma
Lysine residues have a pKa of ~10.5. To be nucleophilic, they must be deprotonated (neutral).
-
At pH 7.0: Most lysines are protonated (NH3+) and unreactive. Labeling is slow.
-
At pH 8.5 - 9.0: More lysines are deprotonated (NH2), increasing reactivity.
-
The Problem: NHS esters hydrolyze rapidly at pH > 8.0 (Half-life < 10 mins).
-
The Solution: TFP esters remain stable at pH 8.5 - 9.0, allowing you to operate in the "Sweet Spot" where lysines are reactive and the reagent is stable.
Quantitative Comparison: Hydrolysis Half-Lives
The following data summarizes the hydrolytic stability of NHS vs. TFP esters in aqueous buffers.
| Parameter | NHS Ester (Standard) | TFP Ester (this compound) | Impact on Experiment |
| t½ at pH 7.0 | ~4-5 hours | > 20 hours | TFP allows for longer reaction times if needed. |
| t½ at pH 8.5 | ~10-20 minutes | > 2 hours | CRITICAL: NHS degrades before it can label efficiently at optimal pH. |
| Hydrophobicity | Low | Moderate | TFP may require organic co-solvent (DMSO/DMF), which is standard practice anyway. |
| Selectivity | High | Very High | TFP shows reduced cross-reactivity with Tyrosine/Histidine. |
Key Insight: At pH 9.0, TFP esters retain reactivity for significantly longer than NHS esters, leading to a higher Degree of Labeling (DOL) for the same molar equivalent of reagent.
The "H-Tz" Factor: Why Stability Matters for Tetrazines
The specific reagent This compound contains a Hydrogen-Tetrazine (H-Tetrazine) moiety.
-
H-Tetrazine: Known for the fastest bioorthogonal kinetics with TCO (k2 > 30,000 M⁻¹s⁻¹), but it is chemically less stable than Methyl-tetrazine.
-
The Risk: If you use an NHS-H-Tetrazine, you risk a "double degradation" scenario: the NHS ester hydrolyzes and the H-Tetrazine degrades over time.
-
The TFP Advantage: By using the robust TFP ester, you ensure the linker attaches to the protein efficiently before the sensitive Tetrazine moiety is compromised. This pairing maximizes the "active" Tetrazine on the antibody surface.
Comparative Experimental Protocol
Below is a self-validating protocol designed to highlight the efficiency differences.
Materials
-
Protein: Monoclonal Antibody (mAb), 1 mg/mL in PBS (free of amines like Tris/Glycine).
-
Reagents:
-
A: H-Tz-PEG4-NHS (Control)
-
B: this compound (Test)
-
-
Buffer: 100 mM Sodium Bicarbonate, pH 8.5 (The "Stress Test" pH).
Workflow Diagram
Figure 2: Labeling workflow. At the "React" step (pH 8.5), NHS esters will suffer significant hydrolysis, while TFP esters will drive the reaction to completion.
Step-by-Step Methodology
-
Buffer Exchange: Ensure antibody is in PBS or Carbonate buffer. Crucial: Remove all Tris, Glycine, or Azide.
-
pH Adjustment: Adjust protein solution to pH 8.5 - 8.8 using 1M Sodium Bicarbonate.
-
Why? This pH deprotonates Lysines. TFP can handle this; NHS cannot.[3]
-
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO to 10 mM.
-
Reaction: Add 10-20 molar equivalents of TFP ester to the antibody.
-
Note: For NHS, you typically need 20-50 equivalents to compensate for hydrolysis. For TFP, 10-15 is often sufficient.
-
-
Incubation: Incubate for 45-60 minutes at Room Temperature.
-
Purification: Remove excess linker using a desalting column (e.g., Zeba Spin, PD-10) equilibrated in PBS pH 7.4.
-
Validation: Determine DOL via UV-Vis absorbance (Tetrazine absorbs at ~520 nm) or LC-MS.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low DOL (Labeling Efficiency) | pH too low (< 7.5) | Increase pH to 8.3 - 8.8. TFP esters thrive here. |
| Precipitation | Reagent hydrophobicity | Ensure DMSO concentration is < 10% (v/v). The PEG4 spacer helps, but TFP is hydrophobic. |
| Reagent Hydrolysis | Wet DMSO | Use anhydrous DMSO/DMF.[1] Moisture in solvent kills the ester instantly. |
| Poor Click Reaction | Tetrazine degradation | H-Tetrazines are unstable over weeks. Use fresh conjugates immediately or store at -80°C. |
References
Sources
Technical Comparison Guide: In Vivo Stability & Performance of H-Tz-PEG4-TFP
Executive Summary
This guide provides an objective technical analysis of H-Tz-PEG4-TFP , a heterobifunctional linker designed for bioorthogonal pre-targeting. It compares this probe against industry-standard alternatives (NHS esters and Methyl-Tetrazines), focusing on two critical performance metrics: hydrolytic stability during labeling and serum stability during in vivo circulation .
Verdict: this compound represents a high-performance "Speed-Optimized" class of probes.
-
The TFP Ester offers superior hydrolytic stability (10x > NHS at pH 10), enabling higher conjugation yields and reproducibility.[1]
-
The H-Tetrazine (Monosubstituted) moiety prioritizes reaction kinetics (
) over long-term circulation persistence, making it ideal for rapid "shoot-and-click" strategies where the probe clears or reacts within 4–6 hours.
The Molecule: Structural Breakdown & Function
The probe consists of three distinct functional modules, each engineered for a specific challenge in the bioorthogonal workflow.
-
H-Tz (Hydrogen-Tetrazine): A monosubstituted 1,2,4,5-tetrazine. It is the "warhead" for the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
-
PEG4 Spacer: A hydrophilic polyethylene glycol linker that enhances water solubility and reduces steric hindrance, preventing the hydrophobic tetrazine from burying itself into the protein carrier.
-
TFP Ester (2,3,5,6-Tetrafluorophenyl): An amine-reactive moiety that forms stable amide bonds with lysine residues on antibodies or proteins.
Visualizing the Workflow
The following diagram illustrates the dual-stability profile required for this probe: high stability during ex vivo labeling (TFP) and managed stability during in vivo circulation (H-Tz).
Figure 1: The lifecycle of the this compound probe, highlighting the two distinct stability phases: chemical labeling (TFP driven) and biological circulation (Tetrazine driven).
Comparative Analysis: The Reactive Head (TFP vs. NHS)
The most significant advantage of this probe over traditional reagents is the TFP ester . While N-hydroxysuccinimide (NHS) esters are the standard for amine conjugation, they suffer from rapid hydrolysis in aqueous buffers, often competing with the desired labeling reaction.
Hydrolytic Stability Data
TFP esters are significantly more hydrophobic and stable to hydrolysis than NHS esters, particularly at the elevated pH (8.0–9.0) required to deprotonate lysine residues.
| Feature | TFP Ester (Tetrafluorophenyl) | NHS Ester (N-hydroxysuccinimide) | Impact on Workflow |
| Hydrolysis Half-Life (pH 8.0) | ~45–60 mins | ~10–15 mins | TFP allows longer reaction windows without reagent waste. |
| Hydrolysis Half-Life (pH 10.0) | ~10 mins | < 1 min | TFP tolerates pH spikes better, ensuring consistent labeling. |
| Labeling Efficiency | High (>80%) | Moderate (50–70%) | TFP requires fewer equivalents of reagent to achieve the same DAR (Drug-Antibody Ratio). |
| Storage Stability | High (Less moisture sensitive) | Low (Hygroscopic) | TFP reagents have a longer shelf life if desiccated properly. |
Scientific Insight: The fluorine atoms on the TFP ring exert an inductive effect that activates the ester for aminolysis while sterically shielding it from water attack more effectively than the NHS ring. This results in a "Goldilocks" reactivity: active enough for lysines, but too stable for water [1, 2].
Comparative Analysis: The Bioorthogonal Tail (H-Tz vs. Me-Tz)
The "H-Tz" moiety refers to a monosubstituted tetrazine (Hydrogen at the 3-position). This creates a sharp trade-off between reaction speed and serum stability when compared to Methyl-Tetrazine (Me-Tz).
In Vivo Performance Matrix
| Parameter | H-Tetrazine (H-Tz) | Methyl-Tetrazine (Me-Tz) | Implication |
| Reaction Kinetics ( | > 30,000 M⁻¹s⁻¹ (Ultra-Fast) | ~500 – 2,000 M⁻¹s⁻¹ (Fast) | H-Tz is ideal for low-concentration targets or rapid imaging. |
| Serum Stability ( | ~4 – 9 Hours | > 15 – 24 Hours | H-Tz degrades faster in serum; not suitable for multi-day circulation. |
| Steric Hindrance | Low | Moderate | H-Tz is more accessible to bulky TCO ligands. |
| Primary Use Case | Rapid Pre-targeting (<6h lag) | Long-Circulation (>24h lag) | Choose H-Tz for short half-life vectors (scFv, Fabs) or rapid clearance. |
Mechanism of Instability: Monosubstituted tetrazines are electron-deficient and prone to nucleophilic attack by serum proteins or reduction to dihydrotetrazine (which is inert to IEDDA) by cellular thiols. Methyl substitution (Me-Tz) donates electron density to the ring, stabilizing it against reduction but slowing down the click reaction [3, 4].
Experimental Protocols
To validate the performance of this compound, the following protocols are recommended. These are designed to be self-validating controls.
Protocol A: Optimized Labeling with TFP Ester
Unlike NHS protocols, TFP allows for a slightly higher pH to maximize lysine nucleophilicity without rapid hydrolysis.
-
Buffer Prep: Prepare 0.1 M Sodium Bicarbonate buffer, pH 8.5. (Avoid Tris or Glycine buffers as they contain competing amines).
-
Protein Prep: Buffer exchange the antibody (Ab) into the Bicarbonate buffer using a Zeba spin column (7k MWCO). Adjust concentration to 2–5 mg/mL.
-
Reagent Prep: Dissolve this compound in anhydrous DMSO to 10 mM. Critical: Use fresh DMSO; old DMSO contains water.
-
Reaction: Add 10–20 molar equivalents of TFP probe to the Ab.
-
Incubation: Incubate for 1 hour at Room Temperature or 2 hours at 4°C.
-
Purification: Remove excess probe using a PD-10 column or dialysis against PBS (pH 7.4).
-
Validation: Measure Absorbance at 280 nm (Protein) and 519 nm (Tetrazine).
-
Calculation: DAR = (
/ ) / [( - * CF) / ]. -
Note:
for H-Tz is approx 22,000 M⁻¹cm⁻¹ at 519 nm.
-
Protocol B: Serum Stability Assay
This assay quantifies the "useful life" of the probe in a biological environment.
-
Preparation: Dilute the H-Tz-labeled antibody to 10 µM in (A) PBS (Control) and (B) 100% Fetal Bovine Serum (FBS).
-
Incubation: Incubate both samples at 37°C in the dark.
-
Sampling: At t = 0, 1, 2, 4, 8, and 24 hours, take aliquots.
-
Readout (Fluorescence Quenching or Absorbance):
-
Method 1 (Direct Absorbance): If concentration permits, measure
. A decrease indicates ring degradation. -
Method 2 (Reactivity Check - Preferred): React the aliquot with an excess of TCO-Fluorophore (e.g., TCO-Cy5). Analyze by SDS-PAGE. The fluorescence intensity of the band corresponds to the amount of active tetrazine remaining.
-
-
Data Analysis: Plot % Active Tetrazine vs. Time. Expect ~50% loss by 4–9 hours for H-Tz, compared to >15 hours for Me-Tz.
References
-
Comparison of NHS and TFP Ester Stability
- Title: A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.
- Source: NIH / PubMed Central.
-
URL:[Link]
- TFP vs NHS Reactivity Guide: Title: An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjug
-
Tetrazine Stability vs Reactivity (H-Tz vs Me-Tz)
- Title: Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off.
- Source: Journal of the American Chemical Society (JACS).
-
URL:[Link]
-
In Vivo Kinetics of Tetrazines
- Title: Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjug
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
A Researcher's Guide to Selecting PEG4 vs. PEG8 Spacers in Tetrazine Linkers for Advanced Bioconjugation
In the rapidly advancing field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), every component of the linker connecting the targeting moiety to the payload is critical. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile (like trans-cyclooctene, TCO) has emerged as a premier bioorthogonal ligation strategy due to its exceptionally fast kinetics and high specificity.[1][2][3] Within the architecture of these advanced linkers, polyethylene glycol (PEG) spacers play a pivotal, albeit sometimes underappreciated, role.[4][5][6]
This guide provides an in-depth comparison of two commonly used discrete PEG spacers, PEG4 and PEG8, in the context of tetrazine linkers. We will explore their fundamental physicochemical differences, the resulting impact on conjugate performance, and provide a practical framework for selecting the optimal spacer for your research and drug development needs.
The Fundamental Role of PEG Spacers in Bioconjugation
PEG is a hydrophilic, flexible, and biocompatible polymer that, when incorporated into linker designs, offers several distinct advantages.[5][7][8][9][10] It serves as more than just a simple spacer; it is an active modulator of a conjugate's properties. Key benefits include:
-
Enhanced Solubility: Many potent cytotoxic payloads used in ADCs are highly hydrophobic. A PEG spacer can significantly increase the overall hydrophilicity of the payload-linker complex, mitigating the risk of aggregation during conjugation and improving the solubility of the final ADC.[5][7][8][11]
-
Improved Pharmacokinetics (PK): The hydrophilic nature of PEG creates a hydration shell around the conjugate, which can increase its hydrodynamic radius.[5][11] This "shielding" effect can reduce renal clearance and non-specific uptake by the reticuloendothelial system (RES), often leading to a longer circulation half-life and improved tumor accumulation.[4][5][11][12]
-
Reduced Immunogenicity: By masking potential epitopes on the payload or linker, PEGylation can lower the risk of an immune response against the conjugate.[5][7][10]
-
Steric Optimization: The spacer physically distances the payload from the antibody, which can be crucial for minimizing interference with antigen binding and ensuring the payload can effectively interact with its intracellular target upon release.[13][14]
Physicochemical Properties: A Head-to-Head Comparison of PEG4 and PEG8
The choice between a PEG4 and a PEG8 spacer comes down to modulating the degree of these benefits. The core difference lies in the number of repeating ethylene glycol units, which directly influences their length and molecular weight.
| Property | PEG4 Spacer | PEG8 Spacer | Causality & Implication |
| Repeating Units (n) | 4 | 8 | The number of oxyethylene units defines the spacer's core characteristics. |
| Approx. Spacer Arm Length | ~14 Å | ~28 Å | The longer arm of PEG8 provides greater physical separation between the antibody and payload. |
| Molecular Weight (PEG portion) | ~176 Da | ~352 Da | The increased mass of PEG8 contributes to a larger hydrodynamic radius of the final conjugate. |
| Hydrophilicity | High | Higher | With double the ethylene glycol units, PEG8 offers significantly more sites for hydrogen bonding, markedly improving the solubility of hydrophobic molecules.[4][7][8] |
Impact on Conjugate Performance: Where Length Matters
The subtle difference of just four ethylene glycol units can have a profound impact on the stability, efficacy, and tolerability of the final bioconjugate.
For ADCs, especially those with high drug-to-antibody ratios (DAR) or particularly "greasy" payloads, aggregation is a primary concern. Aggregated ADCs can exhibit altered PK profiles, reduced efficacy, and potential for increased immunogenicity.
-
PEG4: Provides a significant boost in hydrophilicity and is often sufficient for many standard payloads and DARs (e.g., 2-4).
-
PEG8: The superior choice when working with extremely hydrophobic payloads (e.g., certain auristatins, PBD dimers) or when pushing to higher DARs (e.g., 8).[4] The extended hydrophilic chain is more effective at shielding the hydrophobic drug, preventing aggregation and ensuring a homogenous, monomeric product.[4][5] Two approved ADCs with high DARs incorporate PEG8 linkers, highlighting its effectiveness in this context.[4]
The length of the PEG spacer directly influences the conjugate's behavior in vivo.
-
Circulation Half-Life: The larger hydrodynamic size imparted by a PEG8 spacer can lead to slower plasma clearance and a longer half-life compared to a PEG4 equivalent.[5][12] This can be advantageous, allowing for greater tumor accumulation and potentially less frequent dosing.
-
Linker Stability: Interestingly, experimental data has shown that a PEG8 spacer can confer greater stability to the ADC in plasma compared to PEG4. In one study, an ADC with a PEG4 spacer lost 22% of its linker-payload after 24 hours in mouse plasma, whereas the PEG8 version lost only 12%.[4] This suggests the longer PEG chain may provide a steric shield that protects the linker's cleavage site or the antibody-linker junction from premature degradation.
The relationship between spacer length and efficacy is complex and can be target-dependent.
-
PEG4: The shorter spacer may be optimal in some cases. Studies have demonstrated that for certain targets, a PEG4 spacer led to better tumor accumulation and higher target-to-off-target signal ratios compared to a PEG8 spacer.[15] This could be due to more favorable transport properties of the slightly smaller conjugate within the tumor microenvironment.
-
PEG8: In other contexts, particularly where bystander killing is a key mechanism of action, the enhanced stability and circulation time afforded by PEG8 can lead to greater overall drug delivery to the tumor site, resulting in superior efficacy.[4] In a head-to-head comparison, ADCs constructed with either PEG4 or PEG8 spacers achieved complete cures in a xenograft model, though the PEG8 version was selected for further development due to its superior plasma stability.[4]
Structural and Workflow Visualizations
To better conceptualize these differences, the following diagrams illustrate the linker structures and a typical experimental workflow for comparison.
Caption: Structural components for ADC synthesis via IEDDA chemistry.
Sources
- 1. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. interchim.fr [interchim.fr]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 11. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tumor disposition of PEGylated, methotrexate conjugated poly-l-lysine dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
A Comparative Guide to Quantifying the Degree of Labeling (DOL) for Tetrazine Conjugates
In the rapidly advancing fields of targeted therapeutics and advanced bio-imaging, tetrazine conjugates have emerged as a cornerstone technology. Their utility in forming stable bioconjugates via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO) is unparalleled in its speed and specificity.[1][2][3] This bioorthogonal click chemistry is pivotal in constructing everything from antibody-drug conjugates (ADCs) to sophisticated probes for in-vivo imaging.[3]
However, the efficacy, safety, and reproducibility of these conjugates hinge on a critical, yet often overlooked, parameter: the Degree of Labeling (DOL) . The DOL, also referred to as the drug-to-antibody ratio (DAR) in ADC development, defines the average number of tetrazine molecules conjugated to a single biomolecule, such as an antibody.[4][5][6] An inaccurate or uncontrolled DOL can lead to conjugates with diminished efficacy, altered pharmacokinetics, or increased toxicity.[6][7][8][9] Therefore, the precise quantification of DOL is not merely a quality control checkpoint; it is a fundamental aspect of rational conjugate design and development.
This guide provides a comparative analysis of the primary methodologies for determining the DOL of tetrazine conjugates, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for your laboratory.
Section 1: UV-Vis Spectroscopy - The Workhorse Method
The most common and accessible method for determining the DOL of protein-tetrazine conjugates is UV-Visible (UV-Vis) spectrophotometry.[10] This technique relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of a substance.[11][12]
The Principle: By measuring the absorbance of the conjugate solution at two specific wavelengths—one where the protein primarily absorbs (typically 280 nm) and one at the characteristic maximum absorbance of the tetrazine dye (often in the 510-550 nm range)—we can determine the concentration of both the protein and the attached tetrazine.[2][10][13] The ratio of these molar concentrations yields the DOL.[4][13]
Causality Behind the Method's Popularity:
-
Accessibility: UV-Vis spectrophotometers are standard equipment in most biological and chemical research labs.
-
Non-Destructive: The sample can be recovered and used for further experiments after measurement.
-
Speed: The measurement process is rapid, providing near-immediate results.
Workflow for DOL Determination by UV-Vis Spectroscopy:
Caption: Workflow for DOL determination using Mass Spectrometry.
Advantages:
-
Provides both the average DOL and the distribution of different conjugate species. [6]* Highly accurate and sensitive.
-
Can identify unexpected modifications or sample degradation.
Disadvantages:
-
Requires specialized, expensive instrumentation and significant operator expertise.
-
Is a destructive technique.
-
Sample preparation, especially desalting, is critical for high-quality data.
Section 3: Comparative Analysis of Methods
Choosing the right method depends on the specific requirements of your research, including the need for detailed characterization, sample availability, and access to instrumentation.
| Feature | UV-Vis Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Output | Average DOL | Average DOL & Species Distribution | Separation of Species, Quantification |
| Principle | Light Absorbance (Beer-Lambert Law) | Mass-to-Charge Ratio | Chromatographic Separation |
| Accuracy | Good (dependent on ε accuracy) | Excellent | Very Good |
| Precision | Good | Excellent | Excellent |
| Sample Consumption | Low (μg) | Low to Moderate (μg) | Moderate (μg) |
| Throughput | High | Low to Moderate | Moderate |
| Equipment Cost | Low | High | High |
| Expertise Required | Low | High | Moderate to High |
| Destructive? | No | Yes | Yes |
| Key Advantage | Accessible, fast, non-destructive | Provides detailed heterogeneity data | Can be quantitative and preparative |
| Key Limitation | Provides average DOL only; sensitive to impurities | Complex, expensive, lower throughput | Method development can be time-consuming |
Conclusion: Selecting the Appropriate Method
The quantification of the Degree of Labeling is an indispensable step in the development and application of tetrazine conjugates. For routine screening, rapid quality control, and in laboratories where specialized equipment is limited, UV-Vis spectroscopy remains the method of choice due to its simplicity, speed, and accessibility. It provides a reliable average DOL that is sufficient for many research applications.
However, for programs in drug development, particularly for ADCs, and for any research where the distribution of species can impact biological outcomes, Mass Spectrometry is essential. [14][15]It provides an unparalleled level of detail, revealing the heterogeneity of the conjugate population, which is often a critical quality attribute for therapeutic biomolecules. [6]While HPLC methods can also provide valuable information on conjugate distribution, intact mass analysis by MS is generally more direct and informative for DOL determination.
Ultimately, the choice of method should be guided by a clear understanding of the data you need to make informed scientific decisions. By selecting the appropriate technique, researchers can ensure the quality, consistency, and efficacy of their tetrazine conjugates, accelerating the path from the laboratory to clinical and diagnostic applications.
References
-
Spectra. Degree of Labeling Explanation. Available at: [Link]. [Accessed February 5, 2026].
-
Gormal, R.S., et al. (2020). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications. Available at: [Link]. [Accessed February 5, 2026].
-
RSC Advances Blog. (2022). October 2022. Available at: [Link]. [Accessed February 5, 2026].
-
NanoTemper Technologies. Degree-of-labeling (DOL). Available at: [Link]. [Accessed February 5, 2026].
-
Abberior Instruments. Degree of labeling (DOL) step by step. Available at: [Link]. [Accessed February 5, 2026].
-
Mabion. UV-VIS Spectrometry for Protein Concentration Analysis. Available at: [Link]. [Accessed February 5, 2026].
-
Agilent Technologies. (2017). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Available at: [Link]. [Accessed February 5, 2026].
-
Panowski, S., et al. (2014). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Journal of Medicinal Chemistry. Available at: [Link]. [Accessed February 5, 2026].
-
Devaraj, N.K., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Available at: [Link]. [Accessed February 5, 2026].
-
Nandiyanto, A.B.D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology. Available at: [Link]. [Accessed February 5, 2026].
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available at: [Link]. [Accessed February 5, 2026].
-
Huang, R.Y-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today. Available at: [Link]. [Accessed February 5, 2026].
-
NanoTemper Technologies. Degree-of-labeling (DOL). Available at: [Link]. [Accessed February 5, 2026].
-
Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation - Supporting Information. Royal Society of Chemistry. Available at: [Link]. [Accessed February 5, 2026].
-
Kele, P., et al. (2012). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. Available at: [Link]. [Accessed February 5, 2026].
-
SIELC Technologies. HPLC Method For Analysis Of Gadolinium-DOTA on Newcrom BH Column. Available at: [Link]. [Accessed February 5, 2026].
-
WuXi Biologics. (2024). Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Available at: [Link]. [Accessed February 5, 2026].
-
Real Tech. Using UV/Vis Spectrophotometry for Real-Time BOD, COD, and TOC Monitoring. Available at: [Link]. [Accessed February 5, 2026].
-
WuXi Biologics. (2024). Addressing Bioconjugates Production Challenges and Accelerating Drug Development. Available at: [Link]. [Accessed February 5, 2026].
-
Borbely, B., et al. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. RSC Advances. Available at: [Link]. [Accessed February 5, 2026].
-
Pharma Growth Hub. (2022). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). YouTube. Available at: [Link]. [Accessed February 5, 2026].
-
Zafar Chemistry Corner. (2023). Determination of Concentration | UV-Vis Spectroscopy | Double Beam Spectrophotometer | KMnO4 | ZCC. YouTube. Available at: [Link]. [Accessed February 5, 2026].
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Available at: [Link]. [Accessed February 5, 2026].
-
Borbely, B., et al. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. RSC Advances. Available at: [Link]. [Accessed February 5, 2026].
-
ResearchGate. (2025). Challenges in Developing Bioanalytical Assays for Characterization of Antibody–Drug Conjugates. Available at: [Link]. [Accessed February 5, 2026].
-
Al-Hussain, T., et al. (2022). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine. Available at: [Link]. [Accessed February 5, 2026].
-
Edinburgh Instruments. Beer-Lambert Law | Transmittance & Absorbance. Available at: [Link]. [Accessed February 5, 2026].
-
Shion, H., Yu, Y.Q., & Chen, W. Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation. Available at: [Link]. [Accessed February 5, 2026].
-
Drawell. How to Use UV Vis Spectrophotometer. Available at: [Link]. [Accessed February 5, 2026].
-
Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Available at: [Link]. [Accessed February 5, 2026].
-
Rossin, R., et al. (2013). Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting. Organic & Biomolecular Chemistry. Available at: [Link]. [Accessed February 5, 2026].
-
Dolan, J.W. (2005). Testing Method Performance. LCGC North America. Available at: [Link]. [Accessed February 5, 2026].
-
Acevedo, A. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Available at: [Link]. [Accessed February 5, 2026].
-
El-Shishtawy, R.M., et al. (2016). Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes: Biological activity and dyeing performance. New Journal of Chemistry. Available at: [Link]. [Accessed February 5, 2026].
-
Plass, T., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. Available at: [Link]. [Accessed February 5, 2026].
Sources
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 12. edinst.com [edinst.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
- 14. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Personal protective equipment for handling H-Tz-PEG4-TFP
Version 1.2 | Authorized for: Laboratory & Process Chemistry Personnel
Executive Safety Summary
H-Tz-PEG4-TFP is a heterobifunctional linker containing a tetrazine (Tz) moiety and a tetrafluorophenyl (TFP) ester. While the tetrazine group presents standard irritant risks, the TFP ester drives the primary safety profile.
CRITICAL WARNING: Unlike standard NHS esters, the leaving group of this compound upon hydrolysis or conjugation is 2,3,5,6-tetrafluorophenol , which is corrosive and causes severe skin burns and eye damage (Category 1B). It is also acutely toxic if swallowed or in contact with skin.
Immediate Action Required:
-
Do not handle solutions of this compound with single thin nitrile gloves.
-
Do not use standard safety glasses if working with solutions; chemical splash goggles are mandatory due to the corrosive nature of the leaving group.
Technical Hazard Analysis
To ensure safety, one must understand the chemical causality of the risk.
| Functional Group | Chemical Behavior | Biological Hazard |
| TFP Ester (Tetrafluorophenyl) | Highly reactive toward primary amines ( | Sensitizer & Corrosive. Upon reaction, it releases 2,3,5,6-tetrafluorophenol. This byproduct is acidic ( |
| Tetrazine (Tz) | Undergoes IEDDA click chemistry with TCO. | Irritant. Generally causes respiratory and skin irritation.[1] Avoid inhalation of dust. |
| PEG4 Linker | Hydrophilic spacer. | Transport Vector. Increases the solubility of the toxic TFP moiety in aqueous/biological systems, potentially enhancing skin absorption. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for TFP esters in organic solvents.
Glove Selection Protocol
The solvent (typically DMSO or DMF) acts as a carrier, permeating glove materials and dragging the toxic compound through to the skin.
| Scenario | Recommended Glove System | Breakthrough Time | Protocol |
| Solid Handling (Weighing) | Double Nitrile (Min 5 mil outer) | > 480 min (Solid) | Change outer glove immediately if dust is visible. |
| Solution Handling (DMSO/DMF) | Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) | > 480 min | Mandatory for stock solution preparation. Nitrile offers <15 min protection against DMSO. |
| Incidental Splash (Solution) | Double Nitrile (High thickness) | < 10 min | IMMEDIATE REMOVAL. If splashed, remove both pairs, wash hands, and re-glove. |
Eye & Respiratory Protection[1][2][3][4]
-
Primary Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Standard safety glasses do not seal against corrosive splashes.
-
Respiratory: Handling of the solid powder must occur inside a certified Chemical Fume Hood. If weighing outside a hood is unavoidable (not recommended), use a P95/N95 particulate respirator.
Operational Workflow & Decision Logic
The following diagram outlines the decision logic for PPE selection and the safe handling workflow.
Caption: Decision matrix for PPE selection based on physical state and linear workflow for safe conjugation and disposal.
Step-by-Step Operational Protocol
Phase 1: Preparation & Weighing
-
Environment: Activate the fume hood. Ensure an eyewash station is within 10 seconds of the workspace.
-
Static Control: TFP esters are often fluffy, electrostatic solids. Use an ionizing gun or anti-static balance brush to prevent the powder from "jumping" onto gloves or surfaces.
-
Vessel: Use a glass or polypropylene vial. Avoid polystyrene if using DMF.
Phase 2: Solubilization (Critical Risk Point)
This is the highest risk step. DMSO/DMF will readily penetrate nitrile gloves, carrying the TFP ester with it.
-
Solvent: Use anhydrous DMSO or DMF.
-
Technique: Add solvent to the powder, not powder to solvent, to minimize splash risk.
-
Concentration: Prepare immediately before use. TFP esters are moisture sensitive; while more stable than NHS, they will eventually hydrolyze in wet solvents, releasing corrosive tetrafluorophenol gas/vapor in the headspace.
Phase 3: Reaction & Quenching
-
Execution: Perform the conjugation reaction (typically pH 7.5–8.5).
-
Quenching (Self-Validating Safety):
-
Why: You must chemically neutralize the unreacted TFP ester before disposal.
-
How: Add a primary amine buffer (e.g., 1M Tris-HCl pH 8.0 or 1M Glycine) to the reaction waste. Incubate for 15–30 minutes.
-
Result: The TFP ester reacts with the Tris/Glycine to form a harmless amide. The leaving group (tetrafluorophenol) remains but is no longer capable of acylating biological targets.
-
Phase 4: Disposal
-
Classification: Segregate as "Corrosive/Toxic Organic Waste."
-
Labeling: Explicitly list "Contains Tetrafluorophenol" on the waste tag.
-
Prohibition: NEVER pour TFP ester solutions down the sink. The hydrolysis products are toxic to aquatic life and corrosive to plumbing.
Emergency Response
-
Skin Contact:
-
Blot, Don't Rub: If solution is on clothes/skin, blot excess.
-
Flush: Rinse with water for 15 minutes.
-
Soap: Wash gently with soap (TFP esters are lipophilic; water alone is insufficient).
-
-
Eye Contact: Flush for 15 minutes lifting eyelids.[1] Seek medical attention immediately—corrosive injury may be delayed.
References
-
National Institutes of Health (PubChem). (n.d.). Compound Summary: 2,3,5,6-Tetrafluorophenol (CID 69858).[2] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
